Diethyl tetradecanedioate
CAS No.: 19812-63-6
Cat. No.: VC20784693
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19812-63-6 |
|---|---|
| Molecular Formula | C18H34O4 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | diethyl tetradecanedioate |
| Standard InChI | InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3 |
| Standard InChI Key | XXYWYFSQJPFXBD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCCCCCCCC(=O)OCC |
| Canonical SMILES | CCOC(=O)CCCCCCCCCCCCC(=O)OCC |
Introduction
Chemical Identification and Nomenclature
Basic Identifiers
Diethyl tetradecanedioate is recognized by several systematic and common names in chemical databases and literature. The compound can be identified through various parameters as presented in Table 1.
Table 1: Chemical Identifiers of Diethyl Tetradecanedioate
| Parameter | Value |
|---|---|
| CAS Number | 19812-63-6 |
| Molecular Formula | C₁₈H₃₄O₄ |
| Molecular Weight | 314.46 g/mol |
| IUPAC Name | Diethyl tetradecanedioate |
| Alternative Formula Representation | C₂H₅O₂C(CH₂)₁₂CO₂C₂H₅ |
The compound is also known by several synonyms in chemical literature:
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Tetradecanedioic acid, diethyl ester
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Tetradecanedioic acid, 1,14-diethyl ester
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Diethyl tetradecanedioate
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Diethyl 1,12-dodecamethylenedicarboxylate
Structural Notation
Modern chemical databases represent Diethyl tetradecanedioate using standardized notation systems that enable precise structural identification:
Physical and Chemical Properties
Physical State and Appearance
At room temperature, Diethyl tetradecanedioate typically appears as a colorless crystalline solid. Its physical state is influenced by temperature, transitioning to liquid form above its melting point .
Key Physical Properties
The physical properties of Diethyl tetradecanedioate significantly influence its behavior in chemical reactions and determine its suitability for various applications. Table 2.summarizes the key physical properties of this compound.
Table 2: Physical Properties of Diethyl Tetradecanedioate
| Property | Value | Notes |
|---|---|---|
| Density | 0.9862 g/cm³ | Rough estimate |
| Melting Point | 29-31°C | Literature value |
| Boiling Point | 374.13°C | Rough estimate |
| Flash Point | 223°F (106.1°C) | |
| Vapor Pressure | 4.14×10⁻⁵ mmHg at 25°C | Very low volatility |
| Refractive Index | 1.4434 | Estimate |
These properties highlight the compound's low volatility and high boiling point, which are characteristic of long-chain diesters . The relatively high melting point compared to shorter-chain diesters reflects the influence of the extended carbon chain on intermolecular forces.
Solubility and Chemical Behavior
Diethyl tetradecanedioate exhibits characteristic solubility patterns consistent with its molecular structure. As a long-chain diester, it demonstrates:
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Low solubility in water due to its predominant hydrophobic character
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Good solubility in most organic solvents including alcohols, ethers, and hydrocarbons
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Increasing solubility in polar organic solvents with rising temperature
The compound's chemical reactivity is primarily determined by its ester functional groups, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The long aliphatic chain between the ester groups generally remains chemically inert under most conditions, unless subjected to specific oxidizing agents.
Synthesis and Preparation Methods
The production of Diethyl tetradecanedioate typically involves the esterification of tetradecanedioic acid with ethanol. This reaction generally proceeds through conventional esterification mechanisms, with several methodological variations possible depending on the required purity and scale.
Laboratory Synthesis
The most common laboratory preparation involves the acid-catalyzed esterification of tetradecanedioic acid with ethanol. This reaction is typically conducted under reflux conditions with a strong acid catalyst, most commonly sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as:
HOOC-(CH₂)₁₂-COOH + 2 CH₃CH₂OH → CH₃CH₂OOC-(CH₂)₁₂-COOCH₂CH₃ + 2 H₂O
Alternative synthetic approaches may include:
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Transesterification of dimethyl tetradecanedioate with ethanol
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Reactions of tetradecanedioyl dichloride with ethanol
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Esterification using coupling reagents such as dicyclohexylcarbodiimide (DCC)
Purification Techniques
After synthesis, purification typically involves:
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Distillation under reduced pressure
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Recrystallization from appropriate solvent systems
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Column chromatography for analytical grade purity
High-purity Diethyl tetradecanedioate (≥98%) is available commercially for research and industrial applications .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry provides valuable structural information about Diethyl tetradecanedioate. The compound exhibits a characteristic mass spectrum with a molecular ion peak at m/z 314, corresponding to its molecular weight. Significant fragment ions appear at various m/z values, with particularly notable peaks at m/z 269 (base peak, 100% relative abundance), m/z 98 (77.1%), m/z 227 (80.2%), and m/z 84 (18.7%) .
Fragment ion patterns typically reflect the sequential loss of ethoxy groups and fragmentation along the aliphatic chain, consistent with the fragmentation behavior of long-chain diesters. The prominent peaks observed at m/z values corresponding to cleavage points along the carbon chain provide confirmation of the compound's structure .
Infrared Spectroscopy
Infrared spectroscopy of Diethyl tetradecanedioate reveals characteristic absorption bands that confirm its molecular structure:
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Strong carbonyl stretching bands (~1735 cm⁻¹) characteristic of ester groups
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C-H stretching bands (2850-2950 cm⁻¹) from the aliphatic chain
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C-O stretching bands (1000-1300 cm⁻¹) typical of ester linkages
Applications and Uses
Diethyl tetradecanedioate finds applications across various fields due to its unique structural features and chemical properties.
Industrial Applications
The compound serves several important industrial purposes:
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As a plasticizer in polymer formulations to improve flexibility and workability
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In the formulation of lubricants and lubricant additives
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As an intermediate in the synthesis of surfactants
Research and Synthetic Applications
In research settings, Diethyl tetradecanedioate functions as:
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A building block for organic synthesis
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An intermediate in the preparation of complex molecules
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A standard for analytical method development
The compound's long hydrocarbon chain combined with reactive ester end groups makes it particularly valuable for synthesizing compounds requiring precise spacing between functional groups.
Related Compounds
Diethyl tetradecanedioate belongs to a family of dicarboxylic acid diesters. A closely related compound is Dimethyl tetradecanedioate (CAS: 5024-21-5), which shares the same carbon backbone but features methyl ester groups instead of ethyl esters. This structural difference results in a lower molecular weight (286.41 g/mol versus 314.46 g/mol) and somewhat different physical properties .
Other related compounds include:
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Dibutyl tetradecanedioate
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Shorter chain homologues (e.g., diethyl dodecanedioate)
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Longer chain homologues (e.g., diethyl hexadecanedioate)
These related compounds show systematic variations in physical properties such as melting point, boiling point, and solubility, correlating with chain length and ester group size.
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